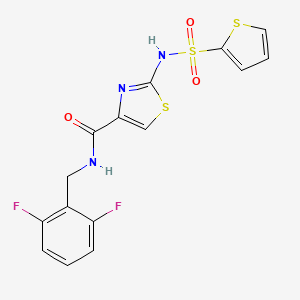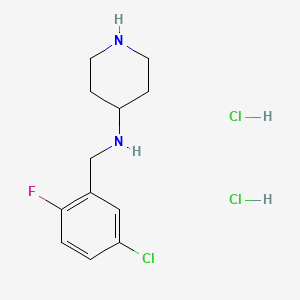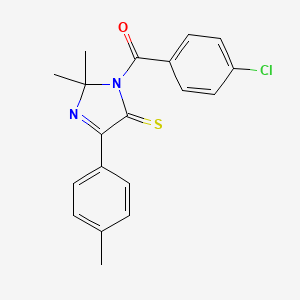
(4-chlorophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H17ClN2OS and its molecular weight is 356.87. The purity is usually 95%.
BenchChem offers high-quality (4-chlorophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chlorophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it a potential candidate for drug discovery. Researchers have investigated its pharmacological properties, including its interactions with biological targets. Some studies suggest that it may exhibit anti-inflammatory, antioxidant, or antimicrobial effects. Further research is needed to validate its therapeutic potential .
Anticancer Activity
Compounds containing heterocyclic moieties often display anticancer properties. Researchers have explored the potential of this compound as an anticancer agent. Its mechanism of action, cellular uptake, and selectivity against cancer cells are areas of interest. Preclinical studies have shown promising results, but clinical trials are necessary to confirm its efficacy .
Green Chemistry and Sustainable Synthesis
Efforts to develop environmentally friendly synthetic methods have led to the exploration of novel pathways for compound synthesis. Researchers have investigated green chemistry approaches to prepare this compound efficiently. These methods minimize waste, reduce hazardous reagents, and promote sustainability in chemical processes .
Optical Properties and Materials Science
The compound’s aromatic system and sulfur-containing group contribute to its interesting optical properties. Researchers have studied its fluorescence, absorption spectra, and potential applications in optoelectronic devices. Additionally, it may serve as a building block for designing new materials with tailored properties .
Agrochemicals and Pest Control
Heterocyclic compounds often find applications in agriculture. Researchers have explored the potential of this compound as an agrochemical, such as a pesticide or herbicide. Its mode of action, selectivity, and environmental impact are critical factors in evaluating its suitability for pest control .
Coordination Chemistry and Metal Complexes
The compound’s sulfur atom can coordinate with metal ions, forming stable complexes. Researchers have investigated its coordination behavior with various transition metals. These complexes may have applications in catalysis, sensing, or materials science. Understanding their stability and reactivity is essential for practical use .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-4-6-13(7-5-12)16-18(24)22(19(2,3)21-16)17(23)14-8-10-15(20)11-9-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTQDLRIVJOIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

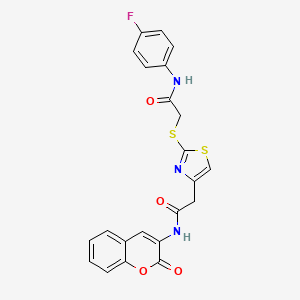
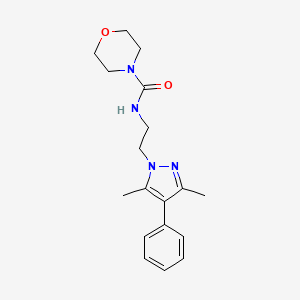
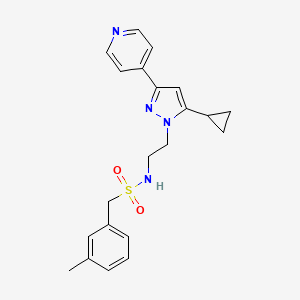
![Dimethyl[2-(morpholin-2-yl)ethyl]amine](/img/structure/B2739392.png)
![8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide](/img/structure/B2739393.png)
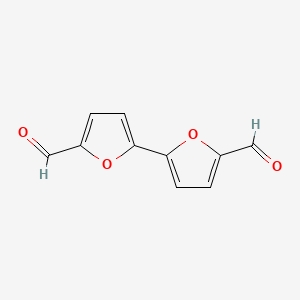
![5-(3-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2739395.png)

![Thieno[3,2-c]quinolin-4(5H)-one](/img/structure/B2739397.png)

![5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2739407.png)
